
1-Cyclohexylaziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexylaziridine-2-carbonitrile is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a cyclohexyl group attached to the aziridine ring and a nitrile group at the second position. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylaziridine-2-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylamine with chloroacetonitrile in the presence of a base can lead to the formation of this compound. The reaction typically requires controlled temperatures and solvents to ensure the desired product is obtained with high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reactive intermediates and products.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylaziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Oxidation and Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution Reactions: The compound can participate in substitution reactions where the nitrile or cyclohexyl group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride, diisobutylaluminum hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with amines can yield substituted amines, while reduction of the nitrile group results in primary amines .
Scientific Research Applications
1-Cyclohexylaziridine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyclohexylaziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. The nitrile group can also participate in various reactions, contributing to the compound’s versatility in synthesis . The molecular targets and pathways involved depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring but have different substituents, leading to varied reactivity and applications.
Cyclohexylamine derivatives: Compounds with the cyclohexyl group attached to different functional groups, offering different chemical properties and uses.
Uniqueness: 1-Cyclohexylaziridine-2-carbonitrile is unique due to the combination of the cyclohexyl group and the nitrile-substituted aziridine ring. This structure imparts specific reactivity patterns and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
75984-73-5 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-cyclohexylaziridine-2-carbonitrile |
InChI |
InChI=1S/C9H14N2/c10-6-9-7-11(9)8-4-2-1-3-5-8/h8-9H,1-5,7H2 |
InChI Key |
GXPVLQNYYOTWPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)
![2-{[(9H-Carbazol-9-YL)amino]methyl}phenol](/img/structure/B14449515.png)

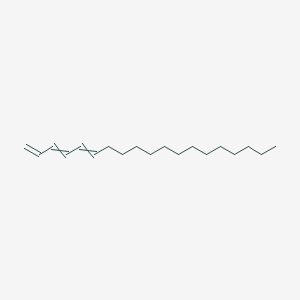

![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)
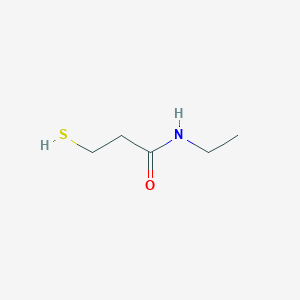
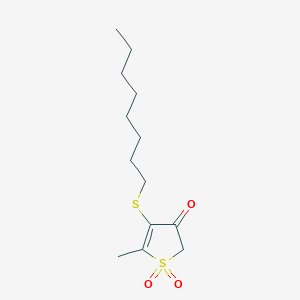

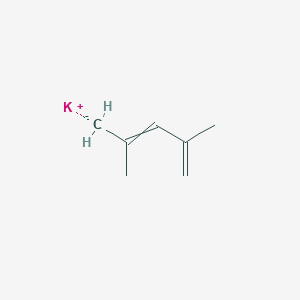
![2-Butenoic acid, 2-methyl-, 2,3,3a,4,5,6,7,8,9,11a-decahydro-7,9-dihydroxy-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6R*,7S*,9R*,10Z,11aR*]]-](/img/structure/B14449586.png)
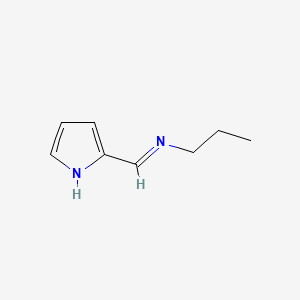
![(9R,10S,13S,14R,16S)-4-bromo-13-ethyl-15-hexyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14449591.png)
